2-氨基-N-(4-氟苯基)苯甲酰胺

描述

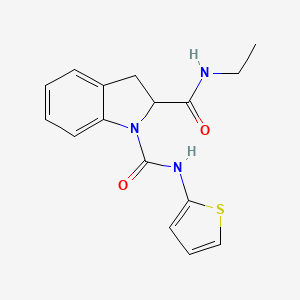

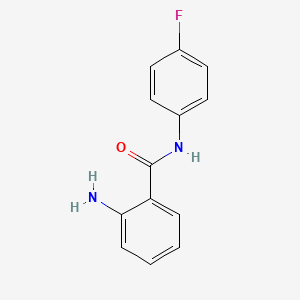

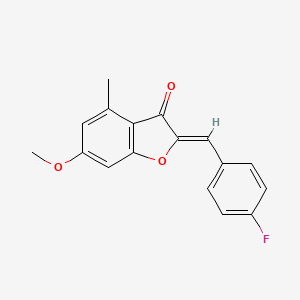

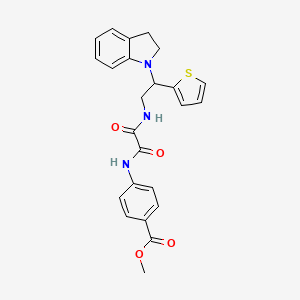

“2-amino-N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is used for proteomics research . The compound is stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of benzamides, including “2-amino-N-(4-fluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-fluorophenyl)benzamide” consists of a benzamide moiety that is N-linked to a benzyl group . The InChI code for this compound is 1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) .Chemical Reactions Analysis

The compound “2-amino-N-(4-fluorophenyl)benzamide” can undergo N-arylation reactions with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction . This reaction can be catalyzed by a Cu@Phen@MGO catalyst .Physical And Chemical Properties Analysis

The compound “2-amino-N-(4-fluorophenyl)benzamide” has a molecular weight of 230.24 . It is a solid at room temperature . The compound should be stored in a dark place and under an inert atmosphere .科学研究应用

1. 神经学研究和影像

2-氨基-N-(4-氟苯基)苯甲酰胺衍生物已用于神经学研究,特别是阿尔茨海默病。例如,在正电子发射断层扫描 (PET) 成像中使用了一种特定衍生物来量化阿尔茨海默病患者大脑中的血清素 1A (5-HT(1A)) 受体密度。这项研究揭示了受体密度显着下降,与临床症状恶化和神经病理负荷相关 (Kepe 等人,2006)。

2. 抗精神病药开发

苯甲酰胺类似物,包括与 2-氨基-N-(4-氟苯基)苯甲酰胺相关的类似物,已因其作为抗精神病药的潜力而被研究。研究表明,某些衍生物保持多巴胺拮抗活性,并表现出比母体化合物更高的活性,为新的抗精神病治疗提供了潜力 (van Wijngaarden 等人,1987)。

3. 癌症研究

2-氨基-N-(4-氟苯基)苯甲酰胺的衍生物已在癌症研究中得到探索。一种这样的衍生物被识别为 MGCD0103,已被发现是一种口服组蛋白脱乙酰酶抑制剂,显示出显着的抗肿瘤活性,并具有作为抗癌药物的潜力 (Zhou 等人,2008)。

4. 抗氧化剂研究

在化学和生物化学领域,已研究了与 2-氨基-N-(4-氟苯基)苯甲酰胺类似的氨基取代苯甲酰胺衍生物的抗氧化特性。电化学研究提供了对它们作为抗氧化剂的机制的见解,揭示了它们清除自由基的潜力 (Jovanović 等人,2020)。

5. 抗菌和抗生物膜研究

研究还集中在苯甲酰胺衍生物的抗菌和抗生物膜特性上。研究表明,某些衍生物对以能够在生物膜中生长的能力而闻名的细菌菌株表现出显着的活性,突出了它们作为新型抗微生物剂的潜力 (Limban 等人,2011)。

6. 放射治疗增强

与 2-氨基-N-(4-氟苯基)苯甲酰胺在结构上相关的苯并嘧啶衍生物已被研究其增强癌症治疗中放射治疗有效性的潜力。这些衍生物在提高放射敏感性方面显示出有希望的结果,为改善放射治疗结果提供了新方法 (Jung 等人,2019)。

7. 蚊子发育抑制

某些与 2-氨基-N-(4-氟苯基)苯甲酰胺相关的苯甲酰胺已被发现是蚊子发育的有效抑制剂。这些化合物显示出控制各种蚊子物种幼虫种群的潜力,从而有助于媒介控制工作 (Schaefer 等人,1978)。

作用机制

Result of Action

FNA has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In vitro antiproliferative assays indicate that FNA exhibits solid tumor cell inhibitory activities . Moreover, FNA has been shown to promote apoptosis and G2/M phase arrest in HepG2 cells, contributing to its antitumor activity .

安全和危害

The safety information for “2-amino-N-(4-fluorophenyl)benzamide” indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

2-amino-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDGBBCJEMBUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)

![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide](/img/structure/B2841183.png)